

BMS-310705: A Technical Overview of a Novel Epothilone B Analog

Author: BenchChem Technical Support Team. **Date:** December 2025

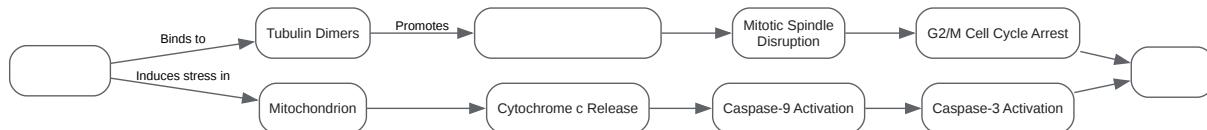
Compound of Interest

Compound Name: **BMS 310705**

Cat. No.: **B15567596**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents investigated for their potential as cancer therapeutics. Developed by Bristol-Myers Squibb, BMS-310705 was engineered with specific structural modifications to enhance its physicochemical properties, such as increased chemical stability and water solubility, compared to its natural precursors.^[1] These modifications include the presence of a methyl group at C12, a C12-C13 epoxide moiety, and a key amino group at C21 of the methylthiazole ring.^[1] Despite promising preclinical and early clinical activity, the development of BMS-310705 was ultimately discontinued, and there are no currently active clinical trials.^[1] This guide provides a comprehensive technical summary of the available data on BMS-310705, focusing on its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.

Mechanism of Action: Tubulin Polymerization and Apoptosis Induction

BMS-310705 exerts its cytotoxic effects by promoting the polymerization of tubulin, a critical protein in the formation of microtubules.^[2] This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

The apoptotic cascade initiated by BMS-310705 primarily involves the mitochondrial pathway. [1][3] In cancer cell lines, treatment with BMS-310705 has been shown to induce the release of cytochrome c from the mitochondria into the cytoplasm.[1] This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1]

[Click to download full resolution via product page](#)

Figure 1: BMS-310705 Mechanism of Action

Preclinical Data

In Vitro Cytotoxicity

BMS-310705 demonstrated potent cytotoxic activity against various human tumor cell lines. Notably, it was found to be more cytotoxic than epothilone D.[1] In OC-2 ovarian cancer cells, which are refractory to paclitaxel and platinum-based therapies, BMS-310705 at concentrations of 0.1-0.5 μ M reduced cell survival by 85-90%. [1] The pro-apoptotic effects of BMS-310705 were potentiated when used in combination with gemcitabine or erlotinib in non-small cell lung cancer (NSCLC) cell lines.[1]

Cell Line	Cancer Type	Concentration (μ M)	Effect
OC-2	Ovarian Cancer (paclitaxel/platinum-refractory)	0.1 - 0.5	85-90% reduction in cell survival
NSCLC-3	Non-Small Cell Lung Cancer	Not Specified	Apoptosis induction
NSCLC-7	Non-Small Cell Lung Cancer	Not Specified	Apoptosis induction

In Vivo Anti-Tumor Activity

In human tumor xenograft models, BMS-310705 exhibited superior anti-tumor activity compared to paclitaxel, natural epothilone B, and natural epothilone D.[1]

Preclinical Pharmacokinetics

Pharmacokinetic studies of BMS-310705 were conducted in mice, rats, and dogs. The compound is characterized by rapid clearance and extensive distribution.[2]

Species	Systemic Clearance (mL/min/kg)	Volume of Distribution (Vss) (L/kg)	Oral Bioavailability (%)
Mice	152	38	21
Rats	39	54	34
Dogs	25.7	4.7	40

BMS-310705 demonstrated moderate binding to plasma proteins across all tested species, including humans.[2]

Clinical Data

Phase I Clinical Trials

Phase I clinical trials were conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of BMS-310705 in patients with advanced solid tumors.

Several dosing schedules were investigated, including:

- 0.6-70 mg/m² administered as a 15-minute intravenous infusion once every 3 weeks.[1]
- 5-30 mg/m² on days 1, 8, and 15 of a 4-week cycle.[1]
- 5-30 mg/m² on days 1 and 8 of a 3-week cycle.[1]

The maximum tolerated dose (MTD) was determined to be 20 mg/m² in one study and 40 mg/m² in another.[1]

BMS-310705 displayed linear pharmacokinetics, with minimal drug accumulation observed between cycles.[1] For the once-weekly every 3 weeks schedule, the pharmacokinetic parameters were as follows:

Parameter	Value
Half-life (t _{1/2})	33-42 hours
Clearance (Cl)	17 L/h/m ²
Volume of Distribution (Vd)	443-494 L/m ²

The dose-limiting toxicity was primarily diarrhea. Other common non-hematological toxicities included neurotoxicity (mainly paraesthesia), asthenia, and myalgia.

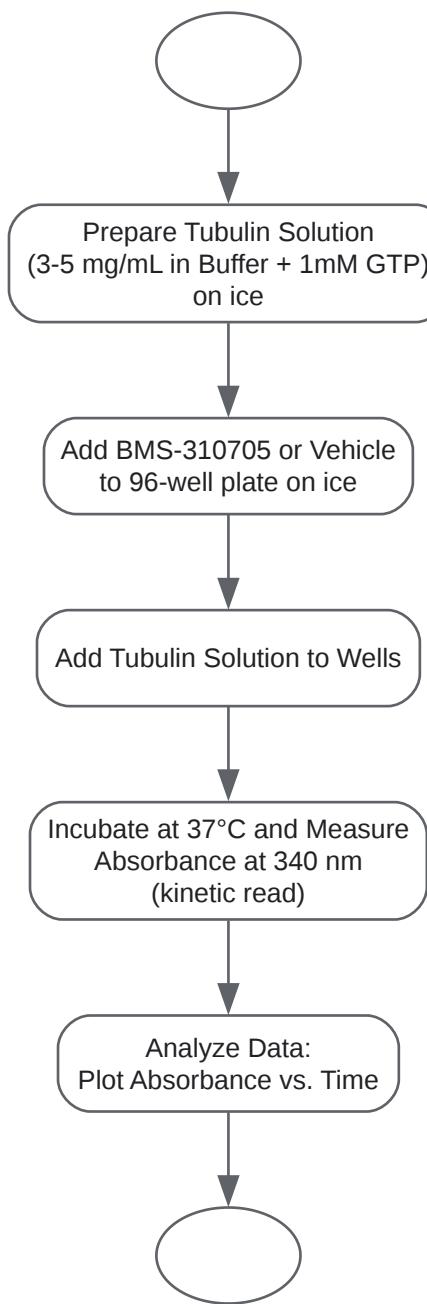
Objective responses were observed in patients with various advanced solid malignancies, including partial responses in ovarian and bladder cancer, and a complete response in a patient with non-small cell lung cancer.[1]

Experimental Protocols

Detailed experimental protocols specific to BMS-310705 are not extensively published. The following are representative methodologies for the key assays used in its evaluation.

In Vitro Tubulin Polymerization Assay (Representative Protocol)

This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules, which can be quantified by an increase in light scattering (turbidity).


Materials:

- Purified tubulin protein (>97% pure)
- General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

- GTP solution (10 mM)
- BMS-310705 stock solution (in DMSO)
- Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.

Procedure:

- On ice, prepare a solution of tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
- Add GTP to the tubulin solution to a final concentration of 1 mM.
- In a pre-chilled 96-well plate, add varying concentrations of BMS-310705 or vehicle control (DMSO).
- Add the tubulin/GTP solution to each well to initiate the reaction.
- Immediately place the plate in the spectrophotometer pre-heated to 37°C.
- Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
- An increase in absorbance over time indicates tubulin polymerization.

[Click to download full resolution via product page](#)

Figure 2: Tubulin Polymerization Assay Workflow

Apoptosis Assays (Representative Protocols)

This assay measures the activity of caspases-3, -8, and -9 using specific fluorogenic substrates.

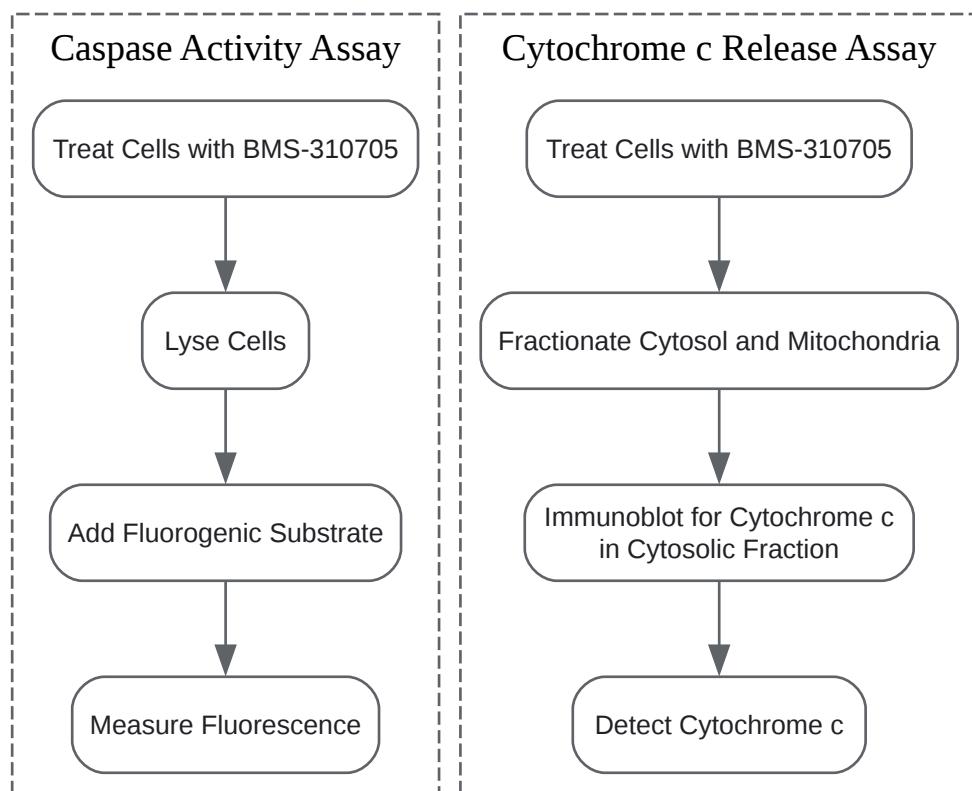
Materials:

- Cancer cell lines (e.g., OC-2)
- BMS-310705
- Cell lysis buffer
- Fluorogenic caspase substrates (e.g., Ac-DEVD-AFC for caspase-3, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)
- Fluorometer with appropriate excitation/emission filters.

Procedure:

- Plate cells and treat with various concentrations of BMS-310705 for the desired time.
- Lyse the cells to release cellular contents.
- Add the specific caspase substrate to the cell lysate.
- Incubate at 37°C, protected from light.
- Measure the fluorescence intensity. The amount of fluorescence is proportional to the caspase activity.

This assay detects the presence of cytochrome c in the cytosolic fraction of cells, indicating its release from the mitochondria.


Materials:

- Treated and untreated cells
- Mitochondria/Cytosol Fractionation Kit
- Protein concentration assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus

- PVDF membrane and transfer apparatus
- Primary antibody against cytochrome c
- HRP-conjugated secondary antibody
- Chemiluminescent substrate.

Procedure:

- Treat cells with BMS-310705.
- Harvest cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
- Determine the protein concentration of the cytosolic fractions.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with the primary antibody against cytochrome c.
- Incubate with the HRP-conjugated secondary antibody.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

[Click to download full resolution via product page](#)

Figure 3: Apoptosis Assay Workflows

Conclusion

BMS-310705 is a potent, water-soluble epothilone B analog that demonstrated significant anti-tumor activity in preclinical models and early clinical trials. Its mechanism of action, involving tubulin polymerization and induction of apoptosis via the mitochondrial pathway, is well-characterized. While its clinical development was halted, the data gathered on BMS-310705 contributes to the broader understanding of epothilones as a class of anti-cancer agents and may inform the design of future microtubule-targeting drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BMS-310705: A Technical Overview of a Novel Epothilone B Analog]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15567596#what-is-bms-310705\]](https://www.benchchem.com/product/b15567596#what-is-bms-310705)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com